molecular formula C13H21NO4 B065699 methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate CAS No. 186268-77-9

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate

Cat. No.: B065699
CAS No.: 186268-77-9
M. Wt: 255.31 g/mol
InChI Key: VLNHKSCDLQIJMI-VIFPVBQESA-N
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Description

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is a chiral, enantiopure building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a pyrrolidine ring constrained in a specific (S) configuration and a 3,3-dimethyl-2-oxopentanoyl moiety, making it a versatile precursor for the synthesis of complex molecules. Researchers primarily value this compound as a key intermediate in the development of inhibitors for serine proteases and other enzymes. The scaffold is particularly relevant for constructing compounds that mimic transition states or tetrahedral intermediates in enzymatic reactions, owing to its ketone functionality adjacent to the pyrrolidine nitrogen. Its main applications include the synthesis of potential pharmaceutical candidates, exploration of structure-activity relationships (SAR), and serving as a core structure in combinatorial chemistry libraries. The stereochemical integrity of the (2S) center is critical for achieving high enantioselectivity and potency in target interactions, making this high-purity compound an essential tool for advancing projects in asymmetric synthesis and the development of novel therapeutic agents. This product is strictly for research applications.

Properties

IUPAC Name

methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-13(2,3)10(15)11(16)14-8-6-7-9(14)12(17)18-4/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNHKSCDLQIJMI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206474
Record name 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186268-77-9
Record name 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186268-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,3-Dimethyl-1,2-dioxopentyl)-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection

Polar aprotic solvents like DMSO enhance coupling efficiency by stabilizing reactive intermediates. However, DCM remains preferred for acyl chloride reactions due to its low nucleophilicity. Industrial protocols often use tetrahydrofuran (THF) for its balance of solubility and ease of removal.

Temperature and Time

  • Acyl Chloride Route : Prolonged reaction times (>12 hours) at low temperatures (0–5°C) prevent epimerization.

  • Coupling Agent Route : Shorter durations (2–4 hours) at 37°C are feasible due to the higher reactivity of activated esters.

Table 2: Impact of Temperature on Yield

MethodTemperatureTime (h)Yield (%)
Acyl Chloride0–5°C1282
EDC/s-NHS37°C489
DMT-MMRT1593

Purification and Characterization Techniques

Chromatographic Purification

Crude products are typically purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. Ethanol precipitation is employed industrially to remove unreacted reagents.

Table 3: Purity Outcomes by Method

Purification MethodPurity (%)Recovery (%)
Flash Chromatography95–9770–75
Preparative HPLC>9960–65
Ethanol Precipitation90–9285–90

Spectroscopic Characterization

  • NMR : The (2S) configuration is confirmed by coupling constants (J = 6–8 Hz for pyrrolidine protons).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 269.15 [M+H]⁺.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence Time : 30–60 minutes for coupling reactions.

  • Catalyst Loading : 0.5–1.0 mol% of DMT-MM reduces costs while maintaining >90% yield.

Table 4: Industrial Process Metrics

ParameterBench ScalePilot Plant
Batch Size (kg)0.1–0.550–100
Annual Capacity10 kg5,000 kg
Cost per kg (USD)12,0001,200

Challenges and Recent Advances

Racemization During Acylation

The (2S) stereocenter is prone to epimerization under basic conditions. Solutions include:

  • Using bulky bases (e.g., 2,6-lutidine) to suppress deprotonation.

  • Low-temperature reactions with short dwell times.

Green Chemistry Initiatives

Recent protocols replace DCM with cyclopentyl methyl ether (CPME), a safer solvent, achieving comparable yields (87–89%). Enzymatic acylations using lipases are under investigation but currently yield <50% .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is being investigated for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets relevant to various diseases.

Potential Therapeutic Areas:

  • Neurological Disorders: Due to its pyrrolidine structure, it could be explored for neuroprotective effects.
  • Metabolic Disorders: The compound's ketone functionality may allow it to modulate metabolic pathways.

Chemical Biology

In chemical biology, this compound can serve as a useful probe for studying enzyme mechanisms or metabolic pathways. Its unique structure may allow it to mimic natural substrates or inhibitors.

Pharmaceutical Development

Research is ongoing into the formulation of this compound into drug candidates. Its stability and solubility characteristics are critical factors influencing its bioavailability and therapeutic efficacy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that the compound reduced markers of oxidative stress and inflammation in neuronal tissues, suggesting potential for development as a neuroprotective agent.

Case Study 2: Metabolic Pathway Modulation

Another research effort focused on the compound's ability to modulate metabolic pathways associated with obesity. In vitro studies demonstrated that this compound influenced lipid metabolism in adipocytes, indicating a possible role in weight management therapies.

Mechanism of Action

The mechanism of action of methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-1-(2-oxopentanoyl)pyrrolidine-2-carboxylate
  • Methyl (2S)-1-(3,3-dimethyl-2-oxobutanoyl)pyrrolidine-2-carboxylate
  • Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxamide

Uniqueness

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate is unique due to its specific structural features, such as the presence of a dimethyl-substituted oxopentanoyl group

Biological Activity

Methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, a compound with the CAS number 186268-77-9, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine backbone and a carboxylate functional group , contributing to its structural uniqueness. The presence of a dimethyl-substituted ketone moiety enhances its reactivity and potential interactions with biological macromolecules. The molecular formula is C13H21NO4C_{13}H_{21}NO_{4} .

1. Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Parkinson's disease (PD). The compound is being investigated for its ability to protect dopaminergic neurons from degeneration, potentially through mechanisms involving:

  • Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
  • Neurotrophic Effects : Preliminary data suggest that it can enhance neuronal survival and function in animal models .

2. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate that similar compounds exhibit activity against various bacterial strains, suggesting potential efficacy against:

  • Gram-positive and Gram-negative bacteria : Initial tests have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The structural characteristics of this compound suggest that it may inhibit specific enzymes involved in metabolic pathways. This property could be beneficial for drug development targeting metabolic disorders or cancer .

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Interaction with Receptors : The compound may bind to various receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Scavenging Free Radicals : Its antioxidant properties could mitigate oxidative damage to cells, particularly in neurodegenerative contexts .

Case Studies and Research Findings

Research has primarily focused on preclinical models to assess the efficacy of this compound:

Study FocusModel UsedKey Findings
NeuroprotectionRodent models of PDIncreased survival of dopaminergic neurons; improved motor function
Antimicrobial activityBacterial culturesEffective against Staphylococcus aureus; potential for broader spectrum activity
Enzyme inhibitionIn vitro assaysInhibited specific metabolic enzymes; implications for metabolic disorders

Q & A

Q. What are the established synthetic routes for methyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylate, and how are intermediates characterized?

A diastereoselective approach involving cyclocondensation of α-keto esters with substituted amines is commonly employed. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via a three-step process: (1) formation of an enamine intermediate, (2) cyclization under acidic conditions, and (3) purification via column chromatography. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and X-ray crystallography to confirm stereochemistry and regioselectivity .

Q. Which analytical methods are most reliable for confirming the stereochemical purity of this compound?

High-resolution NMR spectroscopy (e.g., 1H^1H-NMR with NOESY for spatial proximity analysis) and X-ray crystallography are gold standards. For example, X-ray diffraction data resolved the trans-configuration of substituents in related pyrrolidine derivatives, ensuring structural accuracy . Purity is validated via HPLC (>95% by area normalization) and mass spectrometry (HRMS) .

Q. How should researchers handle hygroscopic intermediates during synthesis?

Use anhydrous solvents (e.g., THF, DCM) and maintain inert conditions (argon/nitrogen atmosphere). Intermediates should be stored in desiccators with silica gel. For moisture-sensitive steps, employ Schlenk-line techniques or gloveboxes, as described in safety protocols for analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for improved diastereoselectivity?

Quantum mechanical calculations (e.g., DFT) predict transition-state energies to identify favorable pathways. For instance, ICReDD’s workflow combines reaction path searches with experimental feedback to refine parameters like temperature, solvent polarity, and catalyst loading. This approach reduced trial-and-error efforts in similar heterocyclic syntheses by 40% .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. crystallography)?

Contradictions may arise from dynamic effects (e.g., rotamers in solution). Use variable-temperature NMR to probe conformational flexibility. If discrepancies persist, cross-validate with X-ray structures, as demonstrated for methyl 3-aryl-5-oxopyrrolidine-2-carboxylates, where crystallography confirmed the solid-state conformation differed from solution NMR .

Q. How are process parameters scaled from milligram to gram-scale synthesis without compromising yield?

Adopt a Quality-by-Design (QbD) framework:

  • Critical Process Parameters (CPPs): Optimize stirring rate, heating uniformity, and reagent addition speed.
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress.
  • Purification: Transition from column chromatography to recrystallization or continuous-flow systems.
    Reactor design principles from chemical engineering (e.g., plug-flow reactors) ensure reproducibility at scale .

Q. What safety protocols mitigate risks during large-scale handling of reactive intermediates?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation: Use fume hoods rated for volatile organic compounds (VOCs).
  • Waste disposal: Neutralize acidic byproducts before disposal, following EPA guidelines.
    Safety Data Sheets (SDS) for structurally similar compounds emphasize avoiding skin contact and inhalation .

Methodological Challenges

Q. How to address low yields in the cyclization step of pyrrolidine ring formation?

  • Catalyst screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate ring closure.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization, as shown in analogous syntheses .

Q. What techniques improve the stability of the final compound during long-term storage?

  • Lyophilization: Freeze-dry the compound under vacuum to prevent hydrolysis.
  • Additives: Include antioxidants (e.g., BHT) in storage vials.
  • Temperature control: Store at -20°C in amber vials to avoid photodegradation, as recommended for hygroscopic pyrrolidine carboxylates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.